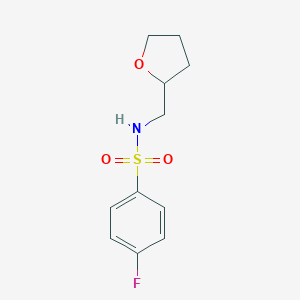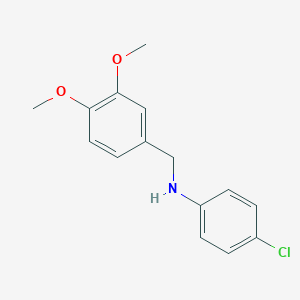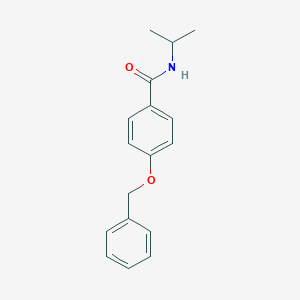
4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as PXS-4728A, is a small molecule drug candidate that has been developed for the treatment of type 2 diabetes and other metabolic disorders. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the breakdown of incretin hormones that regulate blood glucose levels.
Mécanisme D'action
4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide works by inhibiting the enzyme DPP-4, which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved blood glucose control.
Biochemical and Physiological Effects:
In addition to its effects on glucose control, 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of type 2 diabetes and other metabolic disorders. It has also been shown to improve lipid metabolism and reduce body weight in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is that it has a high degree of selectivity for DPP-4, which reduces the risk of off-target effects. It also has a long half-life, which allows for once-daily dosing. However, one limitation of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is that it has a relatively low potency compared to other DPP-4 inhibitors, which may limit its efficacy in some patients.
Orientations Futures
There are several potential future directions for research on 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One area of interest is the use of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Another area of interest is the use of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide in the prevention of type 2 diabetes in high-risk populations. Finally, there is potential for the development of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide for the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease, which have been linked to DPP-4 activity.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with tetrahydrofuran to form 4-fluoro-N-(tetrahydro-2-furanyl)benzenesulfonamide. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to produce 4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. The overall yield of this process is approximately 30%.
Applications De Recherche Scientifique
4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of type 2 diabetes and other metabolic disorders. In animal models, it has been shown to improve glucose tolerance, insulin sensitivity, and pancreatic beta-cell function. In human trials, it has been shown to reduce HbA1c levels and fasting plasma glucose levels in patients with type 2 diabetes.
Propriétés
Nom du produit |
4-fluoro-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C11H14FNO3S |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
4-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14FNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2 |
Clé InChI |
DWPGLTBNTUVEPZ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(Diethylamino)benzyl]amino}ethanol](/img/structure/B262726.png)


![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)

![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)


![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)

